1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol
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Overview
Description
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C14H16FNO2 It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further connected to a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed by reacting a suitable precursor with a fluorophenyl group.
Attachment of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol group is then introduced through a series of reactions involving the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydroxide and ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The pyrrolidin-3-ol moiety may participate in hydrogen bonding with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Shares the fluorophenyl and cyclopropane moieties but lacks the pyrrolidin-3-ol group.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but differs in the presence of a benzonitrile group instead of a cyclopropane ring.
Uniqueness
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-ol is unique due to its combination of a fluorophenyl group, a cyclopropane ring, and a pyrrolidin-3-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-11-3-1-10(2-4-11)14(6-7-14)13(18)16-8-5-12(17)9-16/h1-4,12,17H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFSWNHQADDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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